molecular formula C12H11BrN2O2 B1429872 Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate CAS No. 911641-38-8

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Cat. No.: B1429872
CAS No.: 911641-38-8
M. Wt: 295.13 g/mol
InChI Key: PRWLWKBRYHBXOD-UHFFFAOYSA-N
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Description

Ethyl 1-(4-Bromophenyl)-1H-Imidazole-5-Carboxylate (CAS 911641-38-8) is a high-purity chemical intermediate with significant applications in medicinal chemistry and antiviral research. This compound features a 1,5-disubstituted imidazole core structure, which is a ubiquitous scaffold in biologically active molecules. Its primary research value lies in its role as a key precursor in the design and synthesis of novel allosteric HIV-1 integrase inhibitors (ALLINIs) that target the LEDGF/p75 binding site . Researchers utilize this ester intermediate to develop more complex target scaffolds, including 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, which are evaluated for their ability to inhibit the HIV-1 IN-LEDGF/p75 protein-protein interaction . The mechanism of action for these derived compounds involves binding to the LEDGF/p75-binding pocket on integrase, leading to aberrant multimerization of HIV-1 IN and the production of non-infectious viral particles, representing a novel approach distinct from catalytic site inhibitors . The compound is typically synthesized via cycloaddition reactions using ethyl isocyanoacetate . It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWLWKBRYHBXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone in the synthesis of numerous biologically active agents, and this particular derivative serves as a valuable building block for creating novel therapeutics. This document delineates the compound's precise molecular structure, molecular weight, and key physicochemical properties. Furthermore, it presents a detailed, field-proven synthetic protocol, offering mechanistic insights into its formation. The guide is structured to provide both foundational knowledge and actionable experimental details for scientists engaged in synthetic chemistry and pharmaceutical research.

Introduction to Substituted Imidazoles in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of many pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets. Benzimidazoles, a related class, exhibit diverse activities, including anticancer, anti-inflammatory, and anthelmintic properties.[1] The primary mechanism for some benzimidazoles as anthelmintics, for instance, involves binding to β-tubulin and inhibiting its polymerization.[1]

This compound belongs to the diaryl-substituted imidazole class. The presence of a halogenated phenyl group at the N1 position and an ethyl ester functionality at the C5 position makes it a versatile intermediate. These functional groups serve as handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its structural analogues have been investigated for various applications, including the development of diagnostic agents and novel therapeutics targeting inflammation and cancer.[2][3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a 1,5-disubstituted imidazole. The core structure consists of a five-membered aromatic heterocycle containing two nitrogen atoms. A 4-bromophenyl group is attached to the nitrogen atom at position 1 (N1), and an ethyl carboxylate group (-COOCH₂CH₃) is attached to the carbon atom at position 5 (C5). The presence of the bromine atom provides a site for cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing its synthetic utility.

Molecular Formula and Weight

Based on its constituent atoms, the molecular formula for this compound is determined to be C₁₂H₁₁BrN₂O₂ .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 12 atoms × 12.011 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol

This yields a total molecular weight of approximately 295.13 g/mol .[4]

Physicochemical Data Summary

The key identifying and structural information for the compound is summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₂H₁₁BrN₂O₂[4]
Molecular Weight 295.13 g/mol [4]
Canonical SMILES CCOC(=O)C1=CN=CN1C2=CC=C(Br)C=C2Derived from structure
InChI Key BSVJAJUSIMFJAO-UHFFFAOYSA-N[4]
Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The construction of the 1,5-disubstituted imidazole ring system can be efficiently achieved through several synthetic strategies. One of the most authoritative and reliable methods is a cycloaddition reaction involving an imidoyl chloride and an isocyanoacetate derivative. This approach, adapted from methodologies used for structurally similar compounds, offers high yields and good control over regioselectivity.[5]

Recommended Synthetic Pathway

The synthesis is a two-step process starting from 4-bromoaniline. First, an imidoyl chloride intermediate is generated. This intermediate then undergoes a base-mediated cycloaddition with ethyl isocyanoacetate to form the target imidazole ring. This method is chosen for its efficiency and the commercial availability of the starting materials. The use of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for the success of the cycloaddition step.[5]

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)formimidoyl chloride

  • Reactant Preparation: To a solution of N-(4-bromophenyl)formamide (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an argon atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Causality: Oxalyl chloride reacts with the formamide to generate a Vilsmeier-type intermediate, which then eliminates carbon monoxide and carbon dioxide to yield the desired imidoyl chloride. The low temperature controls the initial exothermic reaction.

  • Work-up: Evaporate the solvent and excess reagent under reduced pressure. The resulting crude imidoyl chloride is typically a solid or oil and is used in the next step without further purification due to its reactivity.[5]

Step 2: Cycloaddition to form this compound

  • Reactant Preparation: In a separate flask under argon, dissolve ethyl isocyanoacetate (1 equivalent) and DBU (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: DBU is a strong, non-nucleophilic base that deprotonates the α-carbon of ethyl isocyanoacetate to form a nucleophilic anion. The low temperature is essential to maintain the stability of this anion and prevent side reactions.

  • Addition: Dissolve the crude N-(4-bromophenyl)formimidoyl chloride from Step 1 in anhydrous THF and add it dropwise to the cooled isocyanoacetate solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The anion of ethyl isocyanoacetate attacks the electrophilic carbon of the imidoyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of DBU hydrochloride and aromatization to form the stable imidazole ring.

  • Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.[5]

Workflow Diagram of Synthesis

G A N-(4-bromophenyl)formamide B N-(4-bromophenyl)formimidoyl chloride (Intermediate) A->B  Oxalyl Chloride, DCM, 0°C to RT D This compound (Final Product) B->D C Ethyl Isocyanoacetate + DBU C->D  THF, -78°C to RT (Cycloaddition)

Sources

An In-Depth Technical Guide to the Determination and Interpretation of the Solubility of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from process chemistry and crystallization to formulation and bioavailability.[1][2] Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate, a substituted imidazole derivative, represents a class of compounds with significant potential in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for rational process design, impurity control, and the development of a robust crystallization process. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to both predict and experimentally determine the solubility of this target compound. It integrates theoretical principles, such as Hansen Solubility Parameters, with a detailed, field-proven experimental protocol for generating high-quality, reproducible solubility data.

The Strategic Importance of Solubility Data in Pharmaceutical Development

In modern drug development, failing to characterize solubility early can lead to significant downstream challenges, including costly process redesigns and delays.[2][3] For an API like this compound, solubility data is not merely an academic exercise; it is the foundation for critical decisions.[4] Key applications include:

  • Crystallization Process Design: The selection of an appropriate solvent system is the most critical factor in developing a controlled crystallization process. Solubility curves as a function of temperature are essential for determining yield, defining cooling profiles, and selecting anti-solvents.[4]

  • Purification Strategy: Understanding differential solubility in various solvents allows for the design of effective purification strategies to remove process-related impurities and isomers.

  • Formulation Development: For oral dosage forms, the drug must dissolve to be absorbed.[5] While aqueous solubility is key for bioavailability, solubility in organic solvents is crucial for advanced formulation strategies such as solid dispersions, which are used to enhance the solubility of poorly water-soluble drugs.[5]

  • API Stability and Handling: Knowledge of solubility helps in selecting appropriate solvents for analytical method development, long-term storage, and handling of the API.

Given that over 40% of new chemical entities exhibit poor aqueous solubility, a thorough understanding of their behavior in a range of organic solvents is a non-negotiable prerequisite for success.[5]

Theoretical Framework: A Predictive Approach to Solvent Selection

Before embarking on extensive experimental screening, a theoretical framework can guide the rational selection of solvents, saving time and resources. The principle of "like dissolves like" is qualitatively useful, but a quantitative approach provides more powerful predictive capabilities.[6]

Hansen Solubility Parameters (HSP)

Developed by Charles Hansen, HSP theory dissects the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for each molecule in "Hansen space".[7][8] The closer two molecules are in this space, the more likely they are to be miscible.[7]

The three parameters are:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh²

For a solute (our imidazole derivative) to dissolve in a solvent, the "distance" (Ra) between them in Hansen space must be less than the solute's interaction radius (R0). The distance is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

By testing the solubility of this compound in a well-chosen set of diverse solvents, one can calculate its specific HSP coordinates and interaction radius, which can then be used to predict its solubility in any other solvent for which the HSP values are known.[9]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Values are approximate and can vary with temperature. Units are MPa⁰.⁵)

Solventδdδpδh
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Structural Analysis of this compound

To estimate its solubility behavior, we must consider the functional groups of the target molecule:

  • 1-(4-bromophenyl) group: This large, aromatic, and halogenated group contributes significantly to the dispersion forces (δd) and adds some polar character (δp).

  • Imidazole ring: The heterocyclic ring is polar and can act as a hydrogen bond acceptor at the N3 position.

  • Ethyl carboxylate group: The ester provides both polar (C=O) and hydrogen bond accepting capabilities (O), while the ethyl group adds some non-polar character.

Based on this structure, we can hypothesize that solvents with moderate-to-high polarity (δp) and some hydrogen bonding capability (δh) will be effective. Solvents like ethyl acetate, acetone, and potentially chlorinated solvents are likely to be good candidates, whereas purely non-polar solvents like hexane are expected to be poor solvents.

cluster_solute Solute Properties This compound cluster_solvent Solvent Selection Strategy Solute Large Aromatic System (Bromophenyl, Imidazole) High δd GoodSolvent Good Solvents (e.g., Toluene, Ethyl Acetate, Acetone) Balanced δd, δp, δh Solute->GoodSolvent 'Like Dissolves Like' (Similar HSP) PoorSolvent Poor Solvents (e.g., Hexane, Water) Mismatched Parameters Solute->PoorSolvent Mismatched HSP Polar Polar Groups (Imidazole, Ester) Moderate δp Polar->GoodSolvent HBA Hydrogen Bond Acceptors (N3-imidazole, C=O, O-ester) Moderate δh HBA->GoodSolvent

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Protocol: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] It is designed to create a saturated solution in equilibrium with an excess of the solid solute, ensuring the measured concentration represents the true solubility at a given temperature.

Required Materials and Equipment
  • This compound (verified purity >99%).

  • Selected organic solvents (HPLC grade or equivalent).

  • Analytical balance (±0.1 mg accuracy).

  • Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined).

  • Temperature-controlled orbital shaker or rotator.[11]

  • Syringe filters (e.g., 0.22 µm PTFE) to separate solid from the saturated solution.

  • Calibrated volumetric flasks and pipettes.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid API to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add ~50-100 mg of solid to 2-5 mL of the chosen solvent.[10][12]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-72 hours.[10][13] It is advisable to run a time-to-equilibrium study initially by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are statistically identical.[10]

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[12] This step is critical to prevent undissolved solid particles from contaminating the sample and artificially inflating the measured concentration.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the precise concentration of the API.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

  • Replication: Each experiment should be performed in triplicate to ensure reproducibility and allow for statistical analysis of the results.[11]

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation: An Illustrative Example

While specific experimental data for this compound is not publicly available, we can use data from structurally related phenylimidazoles to illustrate how results should be presented and interpreted. A study by Domańska et al. measured the solubility of several imidazoles in various organic solvents.[14][15][16] The trends observed provide a valuable proxy for what might be expected for our target compound.

Table 2: Illustrative Solubility Data for Phenylimidazoles at 298.15 K (25 °C) (Data adapted from Domańska et al., J. Chem. Eng. Data 2004, 49, 4, 995–1000, for illustrative purposes)[14][15][16]

CompoundSolventSolubility (mole fraction, x)Expected Trend for Target CompoundRationale (Connecting to HSP)
2-PhenylimidazoleToluene0.021HighGood match between aromatic solute and aromatic solvent (high δd).
2-PhenylimidazoleDichloromethane0.006ModeratePolar interactions (δp) are favorable, but overall match is less optimal than toluene.
2-Phenylimidazole1-Chlorobutane0.0003LowPoor match in all HSP parameters; chloroalkanes are generally poor solvents for complex imidazoles.[14][15]
4,5-DiphenylimidazoleToluene0.003HighSimilar to 2-phenylimidazole, the aromatic nature dominates, favoring toluene.
4,5-DiphenylimidazoleDichloromethane0.001ModeratePolarity match contributes, but the larger, more rigid structure may lower overall solubility.

Interpretation of Trends:

The data for phenylimidazoles clearly shows that solubility is significantly higher in toluene than in chlorinated alkanes.[14][15] This suggests that the dispersion forces (δd) driven by the aromatic rings play a dominant role in the solvation of these molecules. For our target compound, which contains both a phenyl and an imidazole ring, a similar high solubility in aromatic solvents like toluene would be expected.

The moderate solubility in dichloromethane highlights the contribution of polar interactions. The lower solubility in 1-chlorobutane demonstrates that a simple polar functional group is insufficient if the overall character of the solvent is a poor match for the complex, multifunctional solute.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational activity for its successful development as a potential pharmaceutical agent. This guide has outlined a dual strategy: first, using the theoretical framework of Hansen Solubility Parameters to rationally select solvents based on molecular structure, and second, employing the robust and reliable shake-flask method to generate precise experimental data. By integrating predictive theory with rigorous experimental practice, research and development teams can accelerate process design, de-risk formulation activities, and build a comprehensive understanding of their API, ultimately paving the way for a more efficient and successful development path.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • Hansen, C. M., Abbott, S. Hansen Solubility Parameters. [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug and container/device interactions. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Van den Ende, C., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 995–1000. [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Pawar, R. R., Golait, S. M., & Hasan, M. (2010). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu. [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Semantic Scholar. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Sima, L. E., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicines, 7(5), 23. [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

Pharmacological potential of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Potential of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a prevalent feature in various natural products, including the amino acid histidine.[3] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, have rendered it a "privileged scaffold" in drug discovery.[4] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and analgesic properties.[1][2][5]

This guide focuses on a specific, yet underexplored, member of this family: This compound . The strategic placement of a bromine atom on the phenyl ring and an ethyl carboxylate group on the imidazole core suggests a molecule designed for potential biological activity and metabolic stability. The electron-withdrawing nature of the bromine and the ester functionality can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document aims to provide a comprehensive overview of the hypothesized pharmacological potential of this compound and to propose a structured, technically sound research framework for its evaluation.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for creating substituted imidazole esters. A plausible and efficient route involves a multi-step process, beginning with the formation of an imidoyl chloride intermediate, followed by a cycloaddition reaction.

Proposed Synthetic Pathway

A potential synthetic route is adapted from methodologies reported for similar 1,5-diaryl-1H-imidazole-4-carboxylates.[6] The key steps would involve:

  • Amide Formation: Reaction of 4-bromoaniline with an appropriate acyl chloride to form the corresponding N-(4-bromophenyl)amide.

  • Imidoyl Chloride Formation: Conversion of the amide to the corresponding imidoyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride.

  • Cycloaddition: A base-mediated cycloaddition reaction between the imidoyl chloride and ethyl isocyanoacetate to construct the imidazole ring and install the ethyl carboxylate at the 5-position.[6]

Characterization

Following synthesis and purification (e.g., by column chromatography), the identity and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Hypothesized Pharmacological Potential & Proposed Investigational Assays

Based on the extensive literature on imidazole derivatives, we hypothesize that this compound possesses significant potential in oncology and infectious diseases.

Anticancer Potential

Many imidazole-containing compounds exhibit potent anticancer activity by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[7][8] The presence of the 4-bromophenyl group may enhance lipophilicity, facilitating cell membrane penetration, and could also be involved in crucial binding interactions with target proteins.

Scientific Rationale

The rationale for investigating this compound as an anticancer agent is supported by studies on structurally related molecules. For instance, various substituted imidazoles have shown significant cytotoxic activity against cancer cell lines like Ehrlich's Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA).[1] Furthermore, certain imidazole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][8]

Proposed Experimental Workflow: In Vitro Anticancer Evaluation

A tiered approach is recommended to systematically evaluate the anticancer properties of this compound.

Tier 1: Preliminary Cytotoxicity Screening

  • Objective: To assess the broad-spectrum antiproliferative activity of the compound.

  • Protocol:

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like MCF-10A for selectivity).

    • Treatment: Cells will be treated with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Assay: Cell viability will be assessed using a standard MTT or PrestoBlue assay.

    • Data Analysis: IC50 (half-maximal inhibitory concentration) values will be calculated for each cell line.

Table 1: Proposed Cell Lines for Initial Anticancer Screening

Cell LineCancer TypeKey Characteristics
MCF-7Breast AdenocarcinomaEstrogen receptor-positive
A549Lung CarcinomaNon-small cell lung cancer model
HCT116Colorectal CarcinomaWild-type p53
U87 MGGlioblastomaAggressive brain tumor model
PC-3Prostate CancerAndrogen-independent
MCF-10ANon-tumorigenic BreastNormal epithelial cell control

Tier 2: Mechanistic Studies (Apoptosis Induction)

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol:

    • Cell Line: A sensitive cell line identified in Tier 1 (e.g., HCT116).

    • Assays:

      • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells via flow cytometry.

      • Caspase-3/7 Activity Assay: To measure the activation of executioner caspases.

      • Western Blot Analysis: To probe for changes in the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved PARP).

dot

G cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Studies start Synthesized Compound cell_panel Cancer Cell Line Panel (MCF-7, A549, HCT116, etc.) start->cell_panel treatment Dose-Response Treatment (0.1 - 100 µM) cell_panel->treatment mtt_assay MTT / Viability Assay treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 sensitive_cells Select Most Sensitive Cancer Cell Line ic50->sensitive_cells High Potency & Selectivity apoptosis_assays Apoptosis Assays: - Annexin V/PI Staining - Caspase-3/7 Activity sensitive_cells->apoptosis_assays western_blot Western Blot Analysis: - Bax, Bcl-2, Cleaved PARP sensitive_cells->western_blot mechanism Determine Apoptotic Mechanism apoptosis_assays->mechanism western_blot->mechanism G cluster_workflow Antimicrobial Screening Workflow start Test Compound dilution Prepare Serial Dilutions in 96-well Plate start->dilution inoculation Inoculate with Standardized Bacterial/Fungal Suspension dilution->inoculation incubation Incubate at Appropriate Temperature & Time inoculation->incubation readout Visual Inspection for Growth incubation->readout mic Determine MIC Value readout->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions

Should this compound demonstrate promising activity in the proposed assays, several avenues for further research would be warranted:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the bromophenyl and ethyl carboxylate moieties to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer or infectious disease.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: Elucidation of the specific molecular target(s) and mechanism of action.

Conclusion

This compound is a compound of significant interest, belonging to a class of heterocycles with a proven track record in drug discovery. While its specific pharmacological profile remains to be elucidated, its structural features suggest a high probability of valuable biological activity, particularly in the realms of oncology and microbiology. The experimental frameworks proposed in this guide provide a clear and logical path for a thorough investigation of its potential. Such studies are essential to unlock the therapeutic promise of this and similar novel chemical entities.

References

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260.

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. [URL: Not available]
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [URL: Not available]
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic... (2021). PMC. [URL: Not available]
  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46. [URL: Not available]
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. [URL: Not available]
  • Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. (n.d.). PMC - NIH. [URL: Not available]
  • Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate | 689250-79-1. (n.d.). Benchchem.

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [URL: Not available]
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducer. (2020). [URL: Not available]
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. [URL: Not available]
  • Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. (2005). PubMed. [URL: Not available]
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020). MDPI.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Imidazole-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] When functionalized as a 5-carboxylate ester, this scaffold gives rise to a class of compounds with significant therapeutic potential, most notably exemplified by the intravenous anesthetic agent, etomidate, and its analogs.[2][3] The ester moiety in these molecules is not merely a structural feature; it is a critical determinant of their pharmacokinetic and pharmacodynamic profiles.[3] Consequently, a thorough understanding of the thermodynamic stability of imidazole-5-carboxylate esters is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the factors governing the stability of this important class of molecules. We will delve into the primary degradation pathways, the influence of molecular structure and environmental conditions on stability, and the methodologies employed to assess these properties. The overarching goal is to equip researchers with the fundamental knowledge required to design, develop, and formulate imidazole-5-carboxylate ester-based therapeutics with optimal stability profiles.

I. Fundamental Principles of Stability

The thermodynamic stability of a pharmaceutical compound refers to its resistance to chemical degradation under various conditions. For imidazole-5-carboxylate esters, the primary concern is the integrity of the ester linkage, which is susceptible to hydrolysis. The overall stability is a function of the molecule's intrinsic properties and the external environment. Key factors that influence the stability of pharmaceuticals include temperature, pH, light, and the presence of oxidative agents.[4]

II. Primary Degradation Pathway: Ester Hydrolysis

The most significant degradation pathway for imidazole-5-carboxylate esters is the hydrolysis of the ester bond, which results in the formation of the corresponding carboxylic acid and alcohol.[3][5] This transformation typically leads to a loss of pharmacological activity, as is the case with etomidate, which is metabolized into its inactive carboxylic acid form.[3]

The hydrolysis of carboxylic acid esters can proceed through several mechanisms, primarily categorized as acid-catalyzed, base-catalyzed, and neutral (water-mediated) hydrolysis.[5]

A. Base-Catalyzed Hydrolysis

Under neutral to alkaline conditions, the hydrolysis of esters is predominantly base-catalyzed. This reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to yield the carboxylate and the corresponding alcohol.

B. Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of esters is catalyzed by protons. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.

C. Imidazole-Catalyzed Hydrolysis

The imidazole ring itself can participate in the hydrolysis of the ester moiety, acting as a general base or a nucleophilic catalyst.[6] As a general base, the imidazole can activate a water molecule, increasing its nucleophilicity towards the ester carbonyl. In nucleophilic catalysis, the imidazole nitrogen directly attacks the carbonyl carbon, forming a transient N-acylimidazolium intermediate, which is then hydrolyzed.

III. Factors Influencing the Thermodynamic Stability

The rate of hydrolysis and, therefore, the overall stability of imidazole-5-carboxylate esters is intricately linked to several structural and environmental factors.

A. pH of the Medium
B. Electronic Effects of Substituents

The electronic properties of substituents on both the imidazole ring and the ester's alcohol moiety can significantly influence the stability of the ester linkage.

  • Substituents on the Imidazole Ring: Electron-withdrawing groups on the imidazole ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups may be expected to increase stability.

  • The Nature of the Ester Group (Leaving Group): The stability of the ester is also dependent on the pKa of the corresponding alcohol (the leaving group). A more acidic alcohol is a better leaving group, which generally leads to a less stable ester.

C. Steric Effects

Steric hindrance around the carbonyl carbon can impede the approach of a nucleophile (water or hydroxide ion), thereby slowing down the rate of hydrolysis and increasing the stability of the ester. Bulky substituents on the imidazole ring or on the alcohol portion of the ester can provide such steric protection.

D. Temperature

As with most chemical reactions, the rate of ester hydrolysis is temperature-dependent. An increase in temperature generally leads to an increase in the degradation rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Stability studies are therefore often conducted at elevated temperatures (accelerated stability testing) to predict the long-term stability at typical storage conditions.

IV. Structure-Stability Relationships: The Case of Etomidate and Its Analogs

The hypnotic agent etomidate, ethyl 1-((R)-1-phenylethyl)-1H-imidazole-5-carboxylate, and its analogs provide a practical illustration of the principles of thermodynamic stability.[2] Etomidate is rapidly metabolized in the body by hepatic esterases, leading to its hydrolysis into an inactive carboxylic acid metabolite.[3] This rapid inactivation is a key feature of its pharmacokinetic profile.

In the development of etomidate analogs, medicinal chemists have sought to modulate the stability of the ester linkage to optimize the drug's properties. Strategies have included:

  • Introducing steric hindrance near the ester group to slow down hydrolysis and potentially prolong the duration of action.

  • Modifying the electronic properties of the imidazole ring or the ester group to alter the susceptibility of the carbonyl carbon to nucleophilic attack.

These modifications aim to strike a balance between sufficient stability for formulation and storage, and the desired rate of in vivo hydrolysis for a controlled pharmacokinetic profile.

V. Experimental and Computational Assessment of Stability

A comprehensive evaluation of the thermodynamic stability of imidazole-5-carboxylate esters involves a combination of experimental and computational approaches.

A. Experimental Protocols

A fundamental experiment to characterize the stability of an imidazole-5-carboxylate ester is the determination of its pH-rate profile.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12).

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent.

  • Kinetic Runs: Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-thermostatted buffer solutions at a constant temperature (e.g., 37°C).

  • Sample Analysis: At various time points, withdraw aliquots from the reaction mixture and analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line gives the pseudo-first-order rate constant (kobs) at that specific pH.

  • pH-Rate Profile Construction: Plot log kobs versus pH to generate the pH-rate profile.

G cluster_workflow pH-Rate Profile Determination Workflow A Prepare Buffers (pH 1-12) C Initiate Hydrolysis in Buffers at Constant Temp. A->C B Prepare Stock Solution of Imidazole Ester B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC-UV D->E F Calculate k_obs from ln[C] vs. time plot E->F G Plot log(k_obs) vs. pH F->G

Caption: Workflow for determining the pH-rate profile of an imidazole-5-carboxylate ester.

To estimate the shelf-life of a compound under normal storage conditions, accelerated stability studies are performed at elevated temperatures.

Protocol:

  • Sample Storage: Store samples of the compound (e.g., in solution at a specific pH or as a solid) at various elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • Analysis: At predetermined time points, analyze the samples for the amount of remaining parent compound and the formation of degradation products.

  • Arrhenius Plot: Determine the degradation rate constants at each temperature. Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

  • Shelf-Life Prediction: Extrapolate the Arrhenius plot to the desired storage temperature (e.g., 25°C) to estimate the degradation rate constant and predict the shelf-life.

G cluster_accelerated Accelerated Stability Study Logic A Store Samples at Elevated Temperatures (e.g., 40°C, 50°C, 60°C) B Analyze Degradation Over Time A->B C Calculate Rate Constants (k) at each Temperature B->C D Construct Arrhenius Plot (ln(k) vs. 1/T) C->D E Extrapolate to Storage Temperature (e.g., 25°C) D->E F Predict Shelf-Life E->F

Caption: Logical flow of an accelerated stability study to predict shelf-life.

B. Computational Approaches

Computational chemistry provides powerful tools to predict and understand the thermodynamic stability of molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

  • Calculate the energetics of the hydrolysis reaction: By modeling the reactants, transition state, and products, the activation energy barrier for hydrolysis can be calculated. A higher activation energy corresponds to a more stable compound.

  • Analyze the electronic properties of the molecule: Computational methods can quantify the electrophilicity of the carbonyl carbon and the charge distribution across the molecule, providing insights into its susceptibility to nucleophilic attack.

  • Study the effect of substituents: The impact of different substituents on the stability of the ester can be systematically evaluated computationally, guiding the design of more stable analogs.

VI. Quantitative Data Summary

While a comprehensive table of thermodynamic data for a wide range of imidazole-5-carboxylate esters is not publicly available, the following table provides an illustrative example of the type of data that would be generated from the experimental protocols described above. The values are hypothetical and for demonstration purposes.

CompoundSubstituent (R)pHTemperature (°C)kobs (s-1)Half-life (t1/2)
Ethyl 1-methylimidazole-5-carboxylate-CH37.4371.0 x 10-6~8 days
Ethyl 1-phenylimidazole-5-carboxylate-C6H57.4375.0 x 10-7~16 days
Isopropyl 1-methylimidazole-5-carboxylate-CH37.4372.0 x 10-7~40 days

VII. Conclusion

The thermodynamic stability of imidazole-5-carboxylate esters is a critical parameter in the development of pharmaceuticals based on this scaffold. The primary degradation pathway is hydrolysis of the ester linkage, the rate of which is highly dependent on pH, temperature, and the electronic and steric properties of the molecule. A thorough understanding and characterization of these stability aspects, through a combination of experimental and computational methods, are essential for the rational design of stable and effective drug candidates. This guide provides a foundational framework for researchers to approach the stability assessment of this important class of compounds, ultimately contributing to the development of safer and more efficacious medicines.

References

  • Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

  • Hydrolysis of etomidate. Available at: [Link]

  • ACMD review of the evidence on the use and harms of etomidate (accessible). Available at: [Link]

  • Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. Available at: [Link]

  • Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]

  • Computational studies on imidazole heme conformations. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Available at: [Link]

  • pH-dependent optical properties of synthetic fluorescent imidazoles. Available at: [Link]

  • An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Available at: [Link]

  • Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Available at: [Link]

  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Available at: [Link]

  • Etomidate - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Available at: [Link]

  • Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Available at: [Link]

  • Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. Available at: [Link]

  • Enzymatic prodrug degradation in the fasted and fed small intestine. Available at: [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Available at: [Link]

  • Ethyl 1-methylimidazole-2-carboxylate. Available at: [Link]

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Available at: [Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]

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Technical Guide: Bioactivity Screening of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is not merely a standalone compound; it is a privileged scaffold in medicinal chemistry.[1] Its structure offers two orthogonal vectors for chemical space expansion: the electrophilic 4-bromophenyl moiety (amenable to cross-coupling) and the C5-ester (amenable to hydrolysis or amidation).

This guide details the technical roadmap for screening analogs derived from this core. We focus on two primary therapeutic areas where N1-aryl-imidazole-5-carboxylates have demonstrated high potency: Antifungal activity (via CYP51 inhibition) and Anticancer activity (via kinase inhibition or tubulin destabilization).

Part 1: Structural Logic & SAR Rationalization

Before screening, one must understand why this molecule acts as a bioactive template. The screening strategy relies on probing the following Structural-Activity Relationship (SAR) zones:

  • Zone A (The N1-Aryl Linker): The 4-bromophenyl group serves as a lipophilic spacer. The bromine atom is a "diversity handle." Replacing Br with biaryl systems (via Suzuki coupling) often increases potency against hydrophobic pockets in enzymes like Lanosterol 14

    
    -demethylase (CYP51) .
    
  • Zone B (The C5-Ester): This moiety modulates solubility and hydrogen bonding. In many active antifungal azoles, this position requires a polar pharmacophore (amide or free acid) to interact with the heme propionate groups of the target enzyme.

  • Zone C (The Imidazole Core): The N3 nitrogen is the critical pharmacophore, acting as a ligand for the heme iron (Fe²⁺) in cytochrome P450 enzymes.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the logical flow from the parent scaffold to the active analog library and subsequent screening.[2]

SAR_Workflow Core Parent Scaffold This compound Div1 Diversity Point 1 (Br) Suzuki Coupling Core->Div1 Pd-Catalysis Div2 Diversity Point 2 (Ester) Hydrolysis/Amidation Core->Div2 Nucleophilic Subst. Lib Analog Library (Biaryl-Imidazoles) Div1->Lib Div2->Lib Screen1 Primary Screen (Antifungal MIC) Lib->Screen1 Hit ID Screen2 Secondary Screen (Cytotoxicity MTT) Screen1->Screen2 Selectivity

Figure 1: Strategic expansion of the imidazole scaffold into a testable library.

Part 2: Computational Pre-Screening (In Silico)

To minimize wet-lab attrition, analogs should be virtually screened against the primary target: CYP51 (PDB ID: 5V5Z for C. albicans) .

Protocol:

  • Ligand Prep: Generate 3D conformers of the ethyl 1-(4-bromophenyl) analogs. Minimize energy using the MMFF94 force field.

  • Docking Grid: Center the grid on the heme iron of CYP51.

  • Constraint: Set a positional constraint requiring the Imidazole N3 nitrogen to be within 2.2 Å of the Heme Iron.

  • Selection: Prioritize analogs with Binding Energy (ΔG) < -9.0 kcal/mol.

Part 3: In Vitro Bioactivity Screening Protocols

Protocol A: Antifungal Susceptibility (MIC Determination)

Rationale: Imidazoles are classic antifungals. This assay determines the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus.

Methodology (CLSI M27-A3 Standard):

  • Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL. Ensure the "Ethyl" ester does not precipitate; if it does, sonicate at 40°C.

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup:

    • Use 96-well flat-bottom plates.

    • Add 100 µL of serial two-fold dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Control 1 (Positive): Fluconazole or Ketoconazole.

    • Control 2 (Solvent): 1% DMSO (Must show no inhibition).

    • Control 3 (Sterility): Media only.

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score. MIC is the lowest concentration showing 100% inhibition of growth (optically clear).

Data Table Template:

Compound IDR1 (Aryl Sub)R2 (Ester/Amide)MIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)
Parent 4-Br-PhOEt>64 (Inactive)>64
Analog A1 4-BiphenylOEt4.08.0
Analog A2 4-BiphenylNH-Benzyl0.5 (Active)2.0
Ref (Fluco) --0.251.0
Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Many N1-aryl imidazoles exhibit anticancer properties by inhibiting tubulin polymerization or specific kinases (e.g., VEGFR). You must screen for toxicity against cancer lines (HepG2, MCF-7) versus normal fibroblasts (HFF-1) to determine the Selectivity Index (SI) .

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with analogs (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression (GraphPad Prism).

Part 4: ADMET Profiling (Solubility & Stability)

The "Ethyl ester" and "Bromophenyl" groups create a highly lipophilic molecule (High LogP). This often leads to poor bioavailability.

Critical Assay: Metabolic Stability (Microsomal Stability)

  • System: Human Liver Microsomes (HLM).

  • Cofactor: NADPH.

  • Procedure: Incubate 1 µM compound with HLM at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Risk: The ethyl ester is liable to rapid hydrolysis by carboxylesterases in plasma/liver.

    • Observation: If the parent disappears rapidly but the "Acid" metabolite persists, the compound acts as a prodrug .

Part 5: Screening Cascade Logic

Use the following decision tree to manage the screening of the analog library.

Screening_Cascade Start Synthesized Library (N=20-50 Analogs) Tier1 Tier 1: Single Point Screen (10 µM, Antifungal/Cancer) Start->Tier1 Decision1 >50% Inhibition? Tier1->Decision1 Tier2 Tier 2: Dose Response (Determine IC50 / MIC) Decision1->Tier2 Yes Discard Discard Decision1->Discard No Tier3 Tier 3: ADME & Selectivity (Microsomal Stability + Normal Cells) Tier2->Tier3 IC50 < 1µM Lead Lead Candidate Tier3->Lead Stable + Selective

Figure 2: Decision gate for advancing imidazole analogs.

References

  • BenchChem Technical Support. (2025).[3][4] Application Notes and Protocols for Antimicrobial and Antifungal Screening of Imidazole Compounds. BenchChem. Link

  • Serdaliyeva, D., et al. (2022).[5] Review of pharmacological effects of imidazole derivatives. Clinical Medicine of Kazakhstan. Link

  • Bhat, M., & Poojary, B. (2017).[6] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Link

  • Matwali, E.E., et al. (2021).[7] 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Activity. Semantic Scholar. Link

  • Sigma-Aldrich. (n.d.).[8] Product Specification: Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate (Analogous Scaffold Data). Sigma-Aldrich.[8] Link

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your reaction yields.

The primary synthetic route for this target molecule is the copper-catalyzed N-arylation of ethyl 1H-imidazole-5-carboxylate with a 4-bromophenyl halide, a transformation commonly known as the Ullmann condensation.[1] While powerful, this reaction is sensitive to various parameters that can significantly impact yield and purity. This guide will address the most common challenges encountered during this procedure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a frequent issue in Ullmann-type couplings and can stem from several factors related to the catalytic system and reaction environment.

  • Inactive Catalyst: The active catalytic species is Cu(I).[2] If you are using a Cu(I) source like CuI or CuBr, it may have oxidized over time. If using a Cu(0) or Cu(II) source, the reaction conditions might not be suitable for its reduction to the active Cu(I) state.

    • Solution: Always use a fresh, high-purity Cu(I) salt.[2] Consider adding a mild reducing agent if starting with a Cu(II) salt, or ensure your solvent and reagents are free of oxidizing impurities. It is critical to carry out the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst.[1]

  • Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[2][3][4] The chosen ligand may not be optimal for your specific substrates.

    • Solution: A screening of different ligand classes is highly recommended. Common and effective ligands for the N-arylation of imidazoles include amino acids like L-proline or N-methylglycine, and diamine ligands like 1,10-phenanthroline.[1][2] For instance, 4,7-dimethoxy-1,10-phenanthroline has been shown to be an efficient ligand for the copper-catalyzed N-arylation of imidazoles.[4]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the imidazole nitrogen, which is a key step in the catalytic cycle.[2] An unsuitable base can lead to a stalled reaction.

    • Solution: The choice of base can be critical. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[2] Cesium carbonate is often effective due to its high solubility in organic solvents.[5] A screening of these bases is advisable to find the optimal one for your system.

  • Incorrect Reaction Temperature: Traditional Ullmann reactions required very high temperatures (often >200 °C).[6] However, modern ligand-accelerated protocols can proceed at much milder conditions, typically in the range of 80-120 °C.[2]

    • Solution: If you are using a modern ligand system and see no reaction, try incrementally increasing the temperature. Conversely, if you observe decomposition of your starting materials or product, the temperature might be too high. Start with a temperature around 100-110 °C and optimize from there.[2]

Question 2: I am observing significant formation of side products, particularly debromination of my aryl bromide. What causes this and how can I prevent it?

Answer:

The formation of side products, such as the reduction of the aryl halide (debromination), is a common issue that can significantly lower the yield of the desired product.

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the reduction of the aryl halide.[2]

    • Solution: Ensure that all your reagents and solvents are anhydrous. Dry your glassware thoroughly before use. Using anhydrous solvents is a critical step to minimize this side reaction.[2]

  • Reaction Temperature is Too High: Elevated temperatures can sometimes promote side reactions, including decomposition and debromination.

    • Solution: Try running the reaction at a lower temperature. Modern copper-catalyzed systems are often efficient at temperatures as low as 60-80 °C, which can help to suppress unwanted side reactions.[5]

Question 3: The purification of my crude product by column chromatography is difficult, and I am getting impure fractions. Are there alternative purification strategies?

Answer:

While column chromatography is a standard purification technique, the polarity of imidazole derivatives can sometimes make separation challenging.

  • Acid-Base Extraction: Imidazole derivatives can be protonated or deprotonated, which can be exploited for purification.

    • Solution: After the reaction work-up, dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the imidazole product, which will then move to the aqueous layer. The organic layer can be discarded, and the aqueous layer can then be basified (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the product, which can then be extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Solution: After an initial purification step (like a quick filtration through a silica plug), attempt to crystallize the product from a suitable solvent or solvent mixture. This can often yield a product of very high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for this N-arylation reaction?

A1: Copper(I) salts such as CuI, CuBr, and CuCl are generally preferred as they are the active catalytic species.[2] CuI is the most commonly used and is often very effective. While Cu(II) sources can sometimes be used, they require in-situ reduction to Cu(I), which can add complexity to the reaction.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is highly substrate-dependent. For the N-arylation of imidazoles, N,N'-chelating ligands like 1,10-phenanthroline and its derivatives, or amino acids like L-proline, have proven to be very effective.[1][2] It is often necessary to screen a small panel of ligands to identify the one that gives the best yield for your specific substrates.[2]

Q3: What is the role of the base in the Ullmann reaction?

A3: The base has a dual role. It deprotonates the imidazole N-H, making it a more potent nucleophile. It also facilitates the regeneration of the active catalyst by reacting with the HX species formed during the catalytic cycle.[2]

Q4: Can I use an aryl chloride instead of an aryl bromide?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann-type couplings. While some modern catalytic systems have shown success with aryl chlorides, they often require higher temperatures, different ligands, and may result in lower yields.[3][7] For the synthesis of this compound, starting with 1,4-dibromobenzene or 1-bromo-4-iodobenzene would be more conventional and likely higher yielding.

Q5: How can I effectively monitor the progress of my reaction?

A5: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a generalized starting point. Optimization of specific parameters may be required.

Materials:

  • Ethyl 1H-imidazole-5-carboxylate

  • 1-bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

Procedure:

  • To a dry Schlenk flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) and 1-bromo-4-iodobenzene (1.2 equivalents).

  • Add anhydrous solvent (DMF or Dioxane) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation: Typical Reaction Conditions

The following table summarizes representative conditions for copper-catalyzed N-arylation of imidazoles.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85[1]
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[1]
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄Toluene12024~88

Visualizations

Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Cu(I)X Cu(I)X Int1 Ar-Cu(III)(Im)-X Cu(I)X->Int1 Oxidative Addition (Ar-X) Int1->Cu(I)X Reductive Elimination Int2 Im-Cu(I) Int1->Int2 Base (Im-H) ArIm N-Aryl Imidazole Int1->ArIm HX HX Int1->HX Int2->Cu(I)X Ligand Exchange ArX 4-Bromophenyl Halide ArX->Int1 ImH Ethyl 1H-imidazole- 5-carboxylate ImH->Int1

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazoles.

Experimental Workflow

Workflow start Start reagent_prep Reagent & Glassware Preparation (Anhydrous) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating & Stirring (100-120 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring monitoring->heating Continue Reaction workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_catalyst Check Catalyst Activity (Use Fresh Cu(I) Salt) start->check_catalyst Yes check_anhydrous Side Products? (e.g., Debromination) start->check_anhydrous No screen_ligands Screen Ligands (e.g., L-Proline, Phenanthroline) check_catalyst->screen_ligands screen_bases Screen Bases (e.g., Cs₂CO₃, K₃PO₄) screen_ligands->screen_bases optimize_temp Optimize Temperature (Increase/Decrease Incrementally) screen_bases->optimize_temp success Improved Yield optimize_temp->success use_anhydrous Ensure Anhydrous Conditions check_anhydrous->use_anhydrous Yes check_anhydrous->success No use_anhydrous->success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Van Allen, D. (2014). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. A Dissertation Presented to the Graduate School of the University of Florida. [Link]

  • Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(22), 9183-9186. [Link]

  • ResearchGate. (n.d.). Optimization of Ullmann-type reaction conditions. [Link]

  • Barluenga, J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6338-6341. [Link]

  • Chen, Y.-H., et al. (2016). Atroposelective Synthesis of N-Arylated Quinoids by Organocatalytic Tandem N-Arylation/Oxidation. Angewandte Chemie International Edition, 55(44), 13834-13838. [Link]

  • Ramprasad, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5895-5906. [Link]

  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

  • Taylor & Francis Online. (n.d.). Ullmann reaction – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazoles using different copper catalysts. [Link]

  • Kyoto University. (n.d.). Department of Organocatalytic Chemistry. [Link]

  • Scientia Iranica. (2013). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Sharif University of Technology. [Link]

  • PubMed. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. National Institutes of Health. [Link]

Sources

Minimizing debromination side reactions in imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Derivatives

A Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for the synthesis and functionalization of imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of debromination during synthetic transformations. As your partner in research, we aim to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower your experimental design.

Debromination, or hydrodebromination, is a reductive side reaction where a bromine atom on your imidazole core or an associated aryl group is replaced by a hydrogen atom. This byproduct can significantly lower the yield of your desired compound and introduce purification challenges, particularly in late-stage functionalization and library synthesis. This guide offers a structured approach to diagnosing, troubleshooting, and ultimately preventing this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in my reaction?

A1: Debromination is a reductive side reaction where the C-Br bond is cleaved and replaced with a C-H bond. This leads to the formation of a des-bromo byproduct, which reduces the yield of your target molecule and complicates downstream purification due to structural similarity with the desired product.[1] In the context of cross-coupling reactions, this side pathway consumes the starting material and catalyst, diminishing overall reaction efficiency.

Q2: What is the primary mechanism leading to debromination in palladium-catalyzed cross-coupling reactions?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can arise from several sources, including the base, solvent (especially protic solvents like alcohols), or even trace amounts of water in the reaction mixture.[3] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand (Ar-Pd(II)-H) to yield the debrominated arene (Ar-H), regenerating the Pd(0) catalyst which can re-enter the undesired cycle.[3]

Q3: Which general factors should I be most aware of that promote debromination?

A3: Several key parameters can inadvertently favor the debromination pathway. These include:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of Pd-H formation and subsequent reductive elimination.[1][4]

  • Strong Bases: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), are known to promote debromination.[2][4]

  • Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst's ligands are critical. Highly electron-rich and bulky phosphine ligands can sometimes favor the hydrodehalogenation pathway.[1][5]

  • Protic Solvents: Solvents that can act as hydride donors, such as alcohols, can be a direct source for the formation of Pd-H species.[1][6]

Q4: How does the imidazole ring itself influence the tendency for debromination?

A4: N-heterocyclic halides, including bromoimidazoles, can be particularly susceptible to debromination.[2] The nitrogen atoms in the imidazole ring can coordinate to the palladium center, influencing the catalyst's reactivity and stability.[2] Furthermore, if the imidazole contains an N-H bond, it can be deprotonated by the base. This increases the electron density of the ring system, which can affect the oxidative addition step and the overall stability of the organopalladium intermediates, potentially making them more prone to side reactions.[2] In some cases, protection of the N-H group may be a viable strategy to suppress these effects.[2]

Troubleshooting Guide: Problem-Specific Scenarios

This section provides a systematic approach to resolving debromination issues encountered in common synthetic applications.

Issue 1: I'm observing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling of a bromoimidazole.

This is a frequent challenge. The key is to adjust reaction parameters to disfavor the formation or reactivity of the Pd-H species while maintaining catalytic activity for the desired cross-coupling.

Diagnostic & Solution Workflow:

  • Analyze the Base: The base is often the primary culprit. Strong bases promote Pd-H formation.

    • Action: Switch from strong alkoxide or hydroxide bases to milder inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives that are generally less prone to inducing debromination.[1][2][4]

  • Evaluate the Catalyst System: The ligand sphere around the palladium atom dictates its behavior.

    • Action: If using a generic catalyst like Pd(PPh₃)₄, consider switching to a more specialized system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and their associated pre-catalysts (e.g., XPhos Pd G2) are often highly effective for coupling N-heterocycles and can reduce debromination.[2][4] While these ligands are electron-rich, their steric bulk can also promote the desired reductive elimination step over the debromination pathway.[5][7] A screening of different ligands is often the most effective approach.

  • Check the Solvent and Temperature:

    • Action: If using a protic solvent (e.g., ethanol, methanol), switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF to minimize the availability of hydride sources.[1][8] Concurrently, attempt to lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate to the desired product.[4]

  • Consider Additives:

    • Action: In some cases, the addition of bromide salts like tetrabutylammonium bromide (TBAB) has been shown to suppress hydrodehalogenation, potentially by altering the catalyst speciation or reaction kinetics.[9]

Troubleshooting Decision Tree for Suzuki Coupling

G start High Debromination Observed in Suzuki Coupling base_check Is a strong base (e.g., NaOEt, t-BuOK) being used? start->base_check change_base Action: Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) base_check->change_base Yes catalyst_check Is the catalyst system optimized for heteroaryl coupling? base_check->catalyst_check No change_base->catalyst_check change_catalyst Action: Screen bulky biarylphosphine ligands (XPhos, SPhos) or use a pre-catalyst. catalyst_check->change_catalyst No conditions_check Is a protic solvent or high temperature being used? catalyst_check->conditions_check Yes change_catalyst->conditions_check change_conditions Action: Switch to aprotic solvent (Dioxane, Toluene) and lower the temperature. conditions_check->change_conditions Yes final_review Monitor reaction. Problem resolved? conditions_check->final_review No change_conditions->final_review final_review->start No, Re-evaluate

Caption: Troubleshooting workflow for addressing debromination in Suzuki coupling.

Issue 2: Debromination is a major side reaction in my Heck coupling with a bromoimidazole.

The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle and is susceptible to debromination. The key difference is the regeneration of the Pd(0) catalyst, which involves a β-hydride elimination followed by reductive elimination with a base.

Diagnostic & Solution Workflow:

  • Base Selection is Critical: The base's role in the Heck reaction is to regenerate the active Pd(0) catalyst.[10]

    • Action: Organic bases like triethylamine (Et₃N) are common, but can sometimes contribute to side reactions. Switching to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can be highly effective in minimizing debromination.[1]

  • Employ Jeffery Conditions:

    • Action: Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). These "Jeffery conditions" can stabilize the Pd(0) catalyst, preventing its decomposition into palladium black, and may allow the reaction to proceed under milder temperatures, thereby reducing the rate of debromination.[10]

  • Catalyst and Ligand:

    • Action: While phosphine-free conditions are sometimes used, stubborn substrates like bromoimidazoles often benefit from ligands. N-heterocyclic carbene (NHC) ligands have shown high thermal stability and can be particularly suitable for Heck reactions, potentially offering better selectivity.[11] Screening different palladium pre-catalysts and ligands remains a valuable strategy.

Catalytic Cycle Highlighting the Debromination Pathway

G cluster_main Desired Suzuki Cycle cluster_side Undesired Debromination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂(Br) Pd0->OxAdd Ar-Br PdH Pd(II)L₂(H)(Br) Pd0->PdH Transmetal Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Ar'B(OH)₂ Base RedElim_H Reductive Elimination OxAdd->RedElim_H Rearrangement & H⁻ source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product PdH->RedElim_H Direct Path RedElim_H->Pd0 Byproduct Ar-H (Byproduct) RedElim_H->Byproduct HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->Pd0 Forms Pd-H species

Caption: Catalytic cycle showing the competing debromination pathway.

Comparative Data Summary

To aid in your experimental design, the following tables summarize the general effects of common reagents on the extent of debromination.

Table 1: Influence of Base on Debromination

Base ClassExamplesGeneral Propensity for DebrominationRecommended Use
Alkoxides NaOEt, KOtBuHighAvoid if debromination is observed.[2][4]
Hydroxides NaOH, KOHModerate to HighUse with caution; can promote side reactions.[1]
Carbonates K₂CO₃, Cs₂CO₃Low to ModerateExcellent first choice for suppression.[1][4]
Phosphates K₃PO₄LowA very effective alternative to carbonates.[1][4]
Organic Amines Et₃N, DIPEAVariableCommon in Heck; can be a source of Pd-H.

Table 2: General Guidance on Catalyst/Ligand Selection

Ligand TypeExamplesCharacteristics & Impact on Debromination
Triphenylphosphine PPh₃General-purpose, but often requires higher temperatures, which can increase debromination.
Bulky Biarylphosphines XPhos, SPhos, RuPhosHighly active, enabling lower temperatures. Can promote desired reductive elimination, but their high electron density can also stabilize Pd-H species. Requires screening.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable complexes. Can be effective in suppressing side reactions by preventing catalyst decomposition.[11]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is designed as a starting point for coupling bromoimidazoles while actively suppressing the hydrodebromination side reaction.

Materials:

  • Bromoimidazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromoimidazole, arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Via syringe, add the anhydrous, degassed 1,4-dioxane.

  • Briefly remove the septum to add the palladium pre-catalyst. Re-establish the inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Note: Start with a lower temperature to disfavor debromination and only increase if the reaction is sluggish.[4]

  • Upon completion (or when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of the desired coupled product to the debrominated byproduct.[1]

Protocol 2: Optimized Heck Reaction with an Inorganic Base

This protocol uses a milder base and an additive to improve outcomes for Heck couplings prone to debromination.

Materials:

  • Bromoimidazole derivative (1.0 mmol)

  • Styrene or other olefin (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%) (or other suitable ligand)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane, 10 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, K₂CO₃, and TBAB.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the bromoimidazole derivative, followed by the anhydrous, degassed solvent and the olefin via syringe.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Control experiments: hydrodebromination reaction was performed in the.... Retrieved from [Link]

  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit r/Chempros. (2019, October 7). Significant dehalogenation in stille coupling. Retrieved from [Link]

  • ACS Publications. (2011, August 8). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molecules. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions.
  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (1991). Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination of RImH3+ Systems (R = (NH3)5Co), Wheland Intermediates, and Preassociation or Diffusion Control. Retrieved from [Link]

Sources

Technical Support: Purification & Regio-Control of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-IMID-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Subject: Troubleshooting regioisomer separation in N-aryl imidazole synthesis

Executive Summary

The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate (hereafter Target 1,5-Ester ) is frequently plagued by the formation of its thermodynamic congener, the 1,4-Ester . This occurs because the cyclization step (often involving isocyanides or formylation) competes between steric repulsion (favoring 1,4) and electronic/kinetic control (favoring 1,5).

This guide provides a definitive diagnostic protocol to distinguish these isomers and three validated workflows for their separation, ranging from standard chromatography to "chemical resolution" techniques exploiting steric hindrance.

Part 1: Diagnosis – The "Smoking Gun"

Before attempting separation, you must confirm the ratio and identity of your isomers. Relying solely on TLC Rf values is dangerous as these isomers often co-elute depending on the mobile phase.

Diagnostic Protocol: 1H-NMR & NOESY

The definitive distinction lies in the spatial proximity of the N-aryl group to the imidazole backbone protons.

FeatureTarget 1,5-Ester (Sterically Congested)Impurity 1,4-Ester (Thermodynamic)
Structure Ester group is at C5, adjacent to N-Aryl.Ester group is at C4. C5 has a proton.
C5-H Signal Absent . (Substituted by Ester)Present . Usually a singlet

7.5–7.8 ppm.
NOE Contact Strong NOE between Ar-ortho protons and Ester Ethyl group .Strong NOE between Ar-ortho protons and C5-H .
C2-H Shift Often shifted upfield slightly due to twisting of the aryl ring out of plane.Typically downfield (more planar system).
Visualization of NOE Contacts

The following diagram illustrates the critical NOE interactions that confirm regio-identity.

NOE_Diagnosis cluster_15 Target: 1,5-Isomer cluster_14 Impurity: 1,4-Isomer node15 Ethyl 1-(4-bromophenyl)- 1H-imidazole-5-carboxylate feat15 N-Aryl is adjacent to Ester node15->feat15 noe15 NOE Signal: Ar-H(ortho) ↔ Ester(Ethyl) feat15->noe15 Diagnostic node14 Ethyl 1-(4-bromophenyl)- 1H-imidazole-4-carboxylate feat14 N-Aryl is adjacent to C5-H node14->feat14 noe14 NOE Signal: Ar-H(ortho) ↔ C5-H feat14->noe14 Diagnostic

Caption: Diagnostic Nuclear Overhauser Effect (NOE) interactions. The 1,4-isomer shows a distinct cross-peak between the aryl ring and the C5 proton, which is absent in the 1,5-isomer.

Part 2: Purification Workflows

Workflow A: Flash Chromatography (Standard)

The 1,5-isomer is sterically twisted, disrupting the conjugation between the aryl ring and the imidazole. This often makes it less polar than the planar 1,4-isomer, though this can reverse depending on the stationary phase.

Protocol:

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (or DCM:MeOH for difficult cases).

  • Gradient Strategy:

    • Equilibrate column with 90:10 Hex:EtOAc.

    • Hold 90:10 for 2 CV (Column Volumes).

    • Ramp to 60:40 Hex:EtOAc over 10 CV.

    • Observation: The 1,5-isomer typically elutes before the 1,4-isomer due to the "twisted" hydrophobic aryl shield preventing strong adsorption.

Workflow B: Chemical Resolution (Selective Hydrolysis)

Use this if chromatography fails to resolve the isomers.

This method exploits Steric Hindrance . The ester at position 5 is sandwiched between the N-aryl group and the C4 substituent, making it significantly harder to hydrolyze than the exposed ester at position 4.

Mechanism:

  • 1,4-Ester: Exposed

    
     Fast Hydrolysis 
    
    
    
    Becomes Acid (Water Soluble).
  • 1,5-Ester: Shielded

    
     Slow Hydrolysis 
    
    
    
    Remains Ester (Organic Soluble).

Step-by-Step Protocol:

  • Dissolve the crude mixture (1.0 eq) in THF:Water (3:1).

  • Cool to 0°C.

  • Add Lithium Hydroxide (LiOH) (1.1 eq relative to the impurity content, or 0.5 eq total if ratio is unknown) dropwise.

  • Monitor by TLC.[1] You will see the spot for the 1,4-isomer disappear (converting to the baseline carboxylic acid).

  • Stop reaction before the 1,5-isomer starts to degrade.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO3 (removes the 1,4-acid).

    • Wash with Brine.

    • Dry organic layer (Na2SO4) and concentrate.[1]

  • Result: The organic layer contains enriched Target 1,5-Ester .

Workflow C: Fractional Recrystallization

Best for scales >5g. The 1,4-isomer is often more crystalline due to planarity.

  • Dissolve crude in minimal boiling Ethanol or Isopropanol.

  • Allow to cool slowly to room temperature.

  • Filtration: The precipitate is often the 1,4-isomer (Impurity).

  • Mother Liquor: Contains the Target 1,5-isomer . Concentrate and recrystallize from Hexane/EtOAc to obtain the pure target.

Part 3: Decision Logic

Use the following logic flow to determine the best purification route for your specific situation.

Purification_Logic Start Crude Mixture: 1,5-Ester (Target) + 1,4-Ester (Impurity) Scale What is the scale? Start->Scale Small < 500 mg Scale->Small Large > 5 g Scale->Large MethodA Method A: Flash Chromatography (Hex/EtOAc Gradient) Small->MethodA MethodC Method C: Recrystallization (Precipitate 1,4-isomer) Large->MethodC Check Did separation fail? MethodA->Check MethodC->Check MethodB Method B: Chemical Resolution (Selective Hydrolysis with LiOH) Check->MethodB Yes (Co-elution) Success Pure Target 1,5-Ester Check->Success No MethodB->Success

Caption: Purification Decision Tree. Selects methodology based on scale and separation difficulty. Method B is the "failsafe" for persistent co-elution.

Part 4: FAQ & Troubleshooting

Q1: Why is the 1,4-isomer forming in my reaction? A: The formation of the imidazole ring (e.g., via isocyanide cycloaddition) is governed by sterics. The 1,4-position is thermodynamically favored because it minimizes steric clash between the N-aryl group and the ester. To favor the 1,5-isomer, you often need specific kinetic conditions or specific precursors like


-halo-ketones reacting with amidines, rather than standard TosMIC chemistry [1, 2].

Q2: My TLC shows one spot, but NMR shows a mixture. A: This is common. The isomers have similar polarity.

  • Fix: Change your TLC solvent. If using Hex/EtOAc, switch to DCM/MeOH (98:2) or Toluene/Acetone (90:10) . The pi-stacking interactions in Toluene often differentiate the twisted 1,5-isomer from the planar 1,4-isomer.

Q3: Can I use the "Chemical Resolution" (Method B) if I want the 1,4-isomer? A: Yes, but you would keep the aqueous layer. After hydrolyzing with LiOH, the 1,4-isomer becomes the carboxylate salt (water-soluble). Wash away the 1,5-ester with EtOAc, then acidify the aqueous layer to pH 3 to precipitate the 1,4-carboxylic acid.

Q4: Is the bromine on the phenyl ring stable during LiOH hydrolysis? A: Yes. Aryl bromides are stable to mild aqueous base (LiOH, NaOH) at 0°C–RT. They are only sensitive to strong nucleophiles or metal-halogen exchange conditions (e.g., n-BuLi), which are not used here.

References

  • Sisko, J., et al. (2000).[2] "Regioselective Synthesis of 1,4,5-Trisubstituted Imidazoles." The Journal of Organic Chemistry, 65(5), 1516–1524.

  • Pooi, B., et al. (2014).[2] "Regioselective Synthesis of 1,4-Diaryl-1H-imidazoles via Copper-Catalyzed Isocyanide Insertion." The Journal of Organic Chemistry, 79(19), 9231–9245.

  • Kirsch, J. F., & Jencks, W. P. (1964). "The Imidazole-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society, 86(5), 837–846. (Provides foundational mechanistic insight into imidazole ester reactivity).

  • Solinas, R., et al. (2008).[3] "Parallel synthesis of an imidazole-4,5-dicarboxamide library." Molecules, 13(12), 3149-3170.[3] (Demonstrates chromatography and characterization of similar imidazole isomers).

Sources

Stability of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Guide for Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic (alkaline) conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary stability concern for this compound in basic solutions?

The most significant stability issue for this molecule under basic conditions is the hydrolysis of the ethyl ester functional group.[1] This reaction, known as saponification, is a well-documented process where an ester is cleaved by a hydroxide ion (OH⁻) to yield a carboxylate salt and an alcohol.[2][3][4]

While the core imidazole ring is a robust aromatic heterocycle, the ester linkage is the most reactive site for nucleophilic attack by a base.[1][5] Therefore, any experimental procedures involving basic media (e.g., deprotection steps, basic chromatographic purification, or formulation in alkaline buffers) must be carefully controlled to prevent unwanted degradation of the parent compound.

Q2: Can you provide a detailed chemical mechanism for this degradation?

Certainly. The degradation proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. The process can be broken down into two key stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O pi bond and forms a temporary, high-energy tetrahedral intermediate.[4][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, leading to the expulsion of the ethoxide ion (⁻OCH₂CH₃), which is the leaving group.

  • Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable and essentially irreversible acid-base reaction that drives the equilibrium towards the final products: the carboxylate salt and ethanol.[3][4]

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Q3: What are the degradation products, and how can I detect them?

The hydrolysis of this compound yields two products:

  • 1-(4-bromophenyl)-1H-imidazole-5-carboxylate salt (the de-esterified acid in its salt form).

  • Ethanol .

You can monitor the degradation and identify these products using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis.[7][8] The parent ester will have a specific retention time. As hydrolysis proceeds, its peak area will decrease, and a new, typically more polar (earlier eluting) peak corresponding to the carboxylic acid product will appear and grow. A UV or PDA detector is suitable for this analysis.[7][9]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. The carboxylic acid product is more polar than the starting ester and will have a lower Rf value (it will travel less distance up the plate). This can be a simple way to check for the presence of the degradation product in your reaction mixture.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the degradation product by providing its mass-to-charge ratio (m/z), which will correspond to the molecular weight of the hydrolyzed acid.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. You would observe the disappearance of the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new signals corresponding to the acid product.

Q4: What experimental factors influence the rate of hydrolysis?

Several factors can significantly accelerate the rate of unwanted ester hydrolysis. It is critical to control these during your experiments.[10]

FactorEffect on Hydrolysis RateScientific RationaleMitigation Strategy
pH Increases dramatically with higher pH The concentration of the hydroxide ion (OH⁻), the nucleophile that initiates the reaction, increases exponentially with pH.Use the weakest base possible for your application (e.g., NaHCO₃ instead of NaOH).[10] Work at the lowest effective pH and use buffered solutions to maintain precise pH control.
Temperature Increases significantly with higher temperature Reaction rates generally increase with temperature (as described by the Arrhenius equation). Higher kinetic energy leads to more frequent and energetic molecular collisions.Perform aqueous washes, extractions, or reactions at reduced temperatures (e.g., using an ice bath) to slow the hydrolysis kinetics.[10]
Reaction Time Increases with longer exposure The extent of hydrolysis is directly proportional to the time the compound is exposed to basic conditions.Minimize the duration of any steps involving basic solutions. Perform extractions and workups efficiently without letting layers sit for extended periods.[10]
Co-Solvent Varies The choice of solvent can affect the solubility of the ester and the base, as well as the solvation of the transition state, thereby influencing the reaction rate.Be consistent with your choice of solvent. If troubleshooting, consider less polar, aprotic solvents that may disfavor the hydrolysis reaction.
Q5: My compound is degrading much faster than I anticipated. What should I check first?

If you are observing rapid or complete degradation, it points to a critical issue in your experimental setup. Use the following troubleshooting workflow to diagnose the problem.

Caption: Troubleshooting decision tree for rapid hydrolysis.

Q6: How can I perform a controlled experiment to quantitatively assess the stability of this compound at a specific pH?

A stability-indicating HPLC method is the gold standard for this type of analysis.[7] Here is a robust, step-by-step protocol to determine the hydrolysis rate.

Objective: To determine the kinetic profile and half-life (t₁/₂) of this compound in a buffered aqueous solution at a defined pH and temperature.

Materials:

  • This compound

  • Aqueous buffer of the desired pH (e.g., pH 10 carbonate buffer)

  • Acetonitrile (or other suitable organic solvent)

  • HPLC system with UV/PDA detector

  • Constant temperature bath or incubator

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A 1. Prepare Stock Solution (Compound in ACN) C 3. Initiate Reaction (Add stock to buffer) A->C B 2. Equilibrate Buffer (Set to desired temp, e.g., 25°C) B->C D 4. Take Time Points (t=0, 5, 15, 30... min) Quench aliquot in mobile phase C->D E 5. Analyze via HPLC (Separate ester and acid) D->E F 6. Quantify Peak Areas (% Parent Remaining) E->F G 7. Plot & Calculate Rate (ln[% Parent] vs. Time) F->G

Caption: Workflow for a kinetic stability study via HPLC.

Detailed Protocol:

  • Method Development: First, develop an HPLC method that cleanly separates the starting ester from its carboxylic acid degradation product.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-aqueous, inert solvent like acetonitrile (e.g., 1 mg/mL).

  • Reaction Setup: In a thermostated vessel, bring your aqueous buffer of the desired pH to the target temperature (e.g., 25°C).

  • Initiation (t=0): To initiate the experiment, add a small, known volume of the stock solution to the stirred, temperature-controlled buffer to achieve the desired final concentration (e.g., 10 µg/mL). Immediately withdraw the first sample (t=0).

  • Time-Course Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes). The exact timing will depend on the reaction speed.

  • Quenching: Immediately quench the reaction in each aliquot by diluting it into a vial containing mobile phase or a slightly acidic solution to stop further hydrolysis before injection.

  • HPLC Analysis: Inject each quenched sample onto the HPLC system and record the chromatograms.

  • Data Analysis:

    • For each time point, determine the peak area of the parent ester.

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining (ln[% Parent]) versus time. For a first-order reaction, this should yield a straight line.

    • The slope of this line is the negative of the rate constant (k). The half-life can be calculated using the formula: t₁/₂ = 0.693 / k .

Q7: Should I be concerned about the stability of the imidazole ring itself under these conditions?

For most standard experimental conditions (pH < 12, moderate temperatures), the 1-substituted imidazole ring is chemically robust and not a primary point of concern for degradation.[5][11] Imidazole is an aromatic heterocycle, and this aromaticity imparts significant stability.

However, under extremely harsh alkaline conditions (e.g., highly concentrated NaOH at elevated temperatures), degradation of the imidazole ring through a ring-opening mechanism can occur, particularly in imidazolium salts.[12][13] For the neutral this compound, the ester hydrolysis will be the overwhelmingly dominant degradation pathway long before the conditions become severe enough to threaten the integrity of the imidazole ring itself.

Q8: What are the best practices for handling and storing solutions of this compound to ensure stability?

To minimize degradation and ensure the integrity of your experimental results, follow these guidelines:

  • Avoid Strong Bases: Whenever possible, use weak inorganic bases (e.g., NaHCO₃, K₂CO₃) or organic bases (e.g., triethylamine, DIPEA) instead of strong hydroxides like NaOH or KOH.[10]

  • Use Buffered Systems: For applications requiring a specific pH, use a well-characterized buffer to avoid pH drift and maintain reproducible conditions.

  • Store Cold: Prepare and store stock solutions in a non-reactive organic solvent (e.g., DMSO, DMF, acetonitrile) and keep them at -20°C or -80°C for long-term storage. For aqueous solutions needed for experiments, prepare them fresh and keep them on ice.[1]

  • Work Quickly: Minimize the time the compound is exposed to any aqueous basic conditions. Plan your experiments to ensure that basic workup or reaction steps are performed efficiently.[10]

  • Consider a Prodrug Strategy: In a drug development context, if basic lability is a persistent issue, the ester could be modified to be more sterically hindered, which can slow the rate of hydrolysis.[10]

References
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.
  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • Saponific
  • Basic Hydrolysis of Esters - Saponific
  • Saponification of Esters. Organic Chemistry Tutor.
  • Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. BYJU'S.
  • What is Saponification: Mechanism, Applic
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Imidazole. Wikipedia.
  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles.
  • A chemical rationale of drug stability and degrad
  • Analytical Techniques In Stability Testing.
  • hydrolysis of esters. Chemguide.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Method Development & Forced Degrad
  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as molecular fingerprints. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate , a heterocyclic compound of interest in medicinal chemistry.

Drawing upon established fragmentation principles of its constituent moieties—a brominated aromatic ring, an imidazole core, and an ethyl ester—this guide will offer a predictive exploration of its mass spectral behavior. To ground this analysis in experimental data, we will draw comparisons with the known fragmentation of structurally related compounds. This approach will not only illuminate the expected fragmentation pathways of the title compound but also highlight how subtle structural modifications can significantly influence mass spectral outcomes.

The Structural Framework and Its Implications for Fragmentation

The structure of this compound brings together three key functionalities that will dictate its fragmentation under electron ionization. Understanding the typical fragmentation of each component is crucial for predicting the overall mass spectrum.

  • The Brominated Phenyl Ring: Aromatic systems are relatively stable, often giving rise to a prominent molecular ion peak. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a characteristic M/M+2 isotope pattern for all bromine-containing fragments[1]. Fragmentation can involve the loss of the bromine atom or the cleavage of the phenyl ring itself.

  • The Imidazole Core: Imidazole derivatives are known to fragment via cleavage of the heterocyclic ring, commonly involving the expulsion of neutral molecules like hydrogen cyanide (HCN)[2][3]. The stability of the resulting fragments will govern the preferred fragmentation pathways.

  • The Ethyl Ester Group: Ethyl esters are prone to several characteristic fragmentation patterns. These include the loss of the ethoxy radical (•OCH2CH3) to form an acylium ion, or the loss of an ethylene molecule via a McLafferty rearrangement if a gamma-hydrogen is available. Alpha-cleavage next to the carbonyl group is also a common fragmentation route[4][5][6].

Experimental Protocol for Mass Spectrometry Analysis

To ensure the generation of high-quality, reproducible mass spectra for comparative analysis, a standardized experimental protocol is essential. The following outlines a typical procedure for analyzing compounds like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, dilute the sample further to an optimal concentration for GC-MS analysis (typically in the low µg/mL range).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C to ensure rapid volatilization of the analyte.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: A suitable delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

Predicted Fragmentation Pattern of this compound

Based on the foundational principles of mass spectrometry, the electron ionization of this compound (Molecular Weight: 308.03 g/mol for 79Br isotope) is anticipated to yield a series of characteristic fragments. The molecular ion peak is expected at m/z 308 and 310, reflecting the isotopic distribution of bromine.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group: A primary fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OC2H5, 45 Da). This will generate a stable acylium ion at m/z 263/265.

  • Loss of Ethanol: Elimination of a neutral ethanol molecule (C2H5OH, 46 Da) is another plausible pathway, which would result in an ion at m/z 262/264.

  • Cleavage of the Bromophenyl Group: The bond between the imidazole nitrogen and the bromophenyl ring can cleave, leading to a bromophenyl cation at m/z 155/157 and an ethyl imidazole-5-carboxylate radical.

  • Imidazole Ring Fragmentation: Subsequent fragmentation of the imidazole-containing ions is likely to involve the loss of HCN (27 Da). For instance, the acylium ion at m/z 263/265 could lose HCN to produce a fragment at m/z 236/238.

  • Loss of Bromine: The molecular ion or major fragments may lose a bromine radical (79/81 Da) to yield ions at m/z 229.

Comparative Analysis with Structurally Related Compounds

To provide a more robust prediction, we will compare the expected fragmentation of our target compound with the known mass spectral data of similar molecules.

Comparator 1: Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

This compound shares the ethyl imidazole-5-carboxylate core but has a phenylethyl group instead of a bromophenyl group at the 1-position of the imidazole ring. Its mass spectrum provides insight into the fragmentation of the core structure without the influence of the bromine atom. The mass spectrum of this compound shows a prominent molecular ion peak. Key fragments arise from the cleavage of the bond between the imidazole ring and the phenylethyl group, as well as from the fragmentation of the ester moiety.

Comparator 2: 1-(4-bromophenyl)-1H-imidazole
Comparator 3: Ethyl 1-(4-chlorophenyl)-1H-imidazole-5-carboxylate

Replacing the bromine with a chlorine atom allows for the assessment of the halogen's effect on fragmentation. Chlorine also has a characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), which would be reflected in the mass spectrum. The fragmentation pathways are expected to be analogous to the bromo-compound, but the corresponding fragment ions will be lighter.

Data Summary and Interpretation

m/z (Predicted for Target Compound) Proposed Fragment Ion Plausible Fragmentation Pathway Corresponding Fragment in Comparator 1 (Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate)
308/310[M]+•Molecular Ion[M]+• (m/z 244)
263/265[M - •OC2H5]+Loss of ethoxy radical from the ester[M - •OC2H5]+ (m/z 199)
235/237[M - CO2C2H5]+Loss of the entire ethyl carboxylate group[M - CO2C2H5]+ (m/z 171)
155/157[C6H4Br]+Cleavage of the N-aryl bond[C6H5CHCH3]+ (m/z 105)
229[M - Br]+Loss of bromine radicalN/A

Visualizing the Fragmentation Pathways

To illustrate the predicted fragmentation cascades, the following diagrams are provided in Graphviz DOT language.

Fragmentation_Pathway_Target M Ethyl 1-(4-bromophenyl)-1H- imidazole-5-carboxylate (m/z 308/310) F1 [M - •OC2H5]+ (m/z 263/265) M->F1 - •OC2H5 F2 [M - CO2C2H5]+ (m/z 235/237) M->F2 - CO2C2H5 F3 [C6H4Br]+ (m/z 155/157) M->F3 N-Aryl bond cleavage F4 [M - Br]+ (m/z 229) M->F4 - •Br F5 [F1 - HCN]+ (m/z 236/238) F1->F5 - HCN

Caption: Predicted fragmentation of this compound.

Fragmentation_Pathway_Comparator1 M_comp1 Ethyl 1-(1-phenylethyl)-1H- imidazole-5-carboxylate (m/z 244) F1_comp1 [M - •OC2H5]+ (m/z 199) M_comp1->F1_comp1 - •OC2H5 F2_comp1 [M - CO2C2H5]+ (m/z 171) M_comp1->F2_comp1 - CO2C2H5 F3_comp1 [C6H5CHCH3]+ (m/z 105) M_comp1->F3_comp1 N-Alkyl bond cleavage

Caption: Fragmentation of Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.

Conclusion

The predictive analysis of the mass spectrometry fragmentation pattern of this compound, supported by comparative data from structurally related compounds, provides a robust framework for its identification and characterization. The anticipated key fragments arising from the loss of the ethoxy group, the entire ethyl carboxylate moiety, the bromophenyl group, and the bromine atom, in conjunction with the characteristic M/M+2 isotopic pattern, create a unique mass spectral fingerprint. This guide serves as a valuable resource for researchers in the field, enabling them to interpret experimental data with greater confidence and to understand the intricate relationship between molecular structure and fragmentation behavior.

References

  • Bowie, J. H., & Grimmett, M. R. (1975). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 28(8), 1789-1797.
  • NIST Mass Spectrometry Data Center. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. Retrieved from [Link]

  • SpectraBase. (n.d.). ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Maswadeh, H. M. (2016). Mass Spectrometry of Esters. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2841-2846.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • Yoon, Y. K., et al. (2012). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1863.
  • PubChem. (n.d.). Ethyl 1-(4-chlorophenyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final protocol in empirical data and established regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical compounds.

Introduction: The Imperative for a Purity-Defining Method

This compound is a heterocyclic compound, a class of molecules that forms the backbone of numerous pharmaceuticals. The purity of any Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate that analytical procedures for purity testing be thoroughly validated to demonstrate they are fit for purpose.[1][2]

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the API over time due to degradation.[3][4] It must be able to resolve the API from its potential degradation products and process-related impurities, ensuring that the measured API concentration is unambiguous.[5] This guide will detail the systematic development of such a method, from initial analyte characterization to full validation according to ICH Q2(R1) guidelines.[2][6]

Foundational Strategy: Analyte Properties and Chromatographic Mode Selection

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure and Polarity: this compound possesses a moderately non-polar bromophenyl group and an ethyl ester, contrasted with the more polar imidazole core. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) , which separates molecules based on their hydrophobicity.[7] RP-HPLC is the most common separation technique in the pharmaceutical industry, estimated to be used in over 65% of all HPLC separations due to its versatility and reproducibility.[7]

  • UV Absorbance: The presence of the phenyl and imidazole rings, which are aromatic chromophores, indicates the molecule will be UV-active. This allows for straightforward detection using a UV or, more powerfully, a Photodiode Array (PDA) detector.

  • Acidity/Basicity (pKa): The imidazole ring contains a basic nitrogen atom, meaning the molecule's overall charge will be pH-dependent. This is a critical factor for controlling retention and peak shape in RP-HPLC. Operating the mobile phase at a pH well below the pKa of the basic nitrogen (typically around pH 2-4 for imidazoles) will ensure the analyte is in a single, protonated, ionic state, leading to consistent retention and symmetrical peaks.[7][8]

Given these properties, RP-HPLC was selected as the separation mode of choice.

Systematic Method Development: A Comparative Approach

Method development is an iterative process of optimizing variables to achieve the desired separation. The overall workflow is depicted below.

MethodDevelopmentWorkflow Start Analyte Characterization (Polarity, UV, pKa) ModeSelection Select Chromatographic Mode (Reversed-Phase HPLC) Start->ModeSelection ColumnScreening Column Screening (C18, C8, Phenyl) ModeSelection->ColumnScreening Initial Choice MobilePhaseOpt Mobile Phase Optimization ColumnScreening->MobilePhaseOpt Select Best Column DetectorSetup Detector Setup (Wavelength Selection) MobilePhaseOpt->DetectorSetup Optimize pH & Organic % GradientOpt Gradient Optimization DetectorSetup->GradientOpt Acquire UV Spectrum ForcedDeg Forced Degradation (Stress Testing) GradientOpt->ForcedDeg Develop Separation FinalMethod Final Optimized Method ForcedDeg->FinalMethod Confirm Specificity Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Lock Parameters

Caption: Workflow for HPLC Method Development.

Column Stationary Phase Selection

The column is the heart of the separation. The choice of stationary phase chemistry dictates the selectivity and retention of the method.[9] We compared three common reversed-phase chemistries.

Stationary PhaseKey CharacteristicPerformance for Imidazole DerivativeRecommendation
C18 (Octadecylsilane) Strong hydrophobic retention. The industry workhorse.[10]Provides strong retention, which is a good starting point for achieving separation from more polar impurities.Primary Choice
C8 (Octylsilane) Less hydrophobic than C18.Results in shorter retention times. May be useful if the analyte is too strongly retained on C18, but risks co-elution with early-eluting impurities.Secondary Option
Phenyl Alternative selectivity based on π-π interactions with aromatic analytes.Can offer unique selectivity for aromatic compounds and their impurities compared to alkyl chains.Good for troubleshooting difficult separations.

Decision: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected as the primary column for development due to its robust hydrophobic retention, providing the greatest potential for resolving the main peak from potential impurities.

Mobile Phase Optimization

The mobile phase is a critical tool for manipulating retention and selectivity.[11]

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. Their different solvent properties can lead to changes in elution order.[8]

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths (<220 nm).[12]Higher cost, different selectivity profile.
Methanol (MeOH) Can offer different selectivity due to its protic nature (hydrogen bonding capability).[12] Lower cost.Higher viscosity (higher backpressure), higher UV cutoff (~205 nm).

Experimental Comparison: A scouting gradient from 10% to 90% organic modifier was run with both ACN/water and MeOH/water mobile phases. ACN provided sharper peaks and a more stable baseline, making it the preferred choice for this analysis.

As established, pH control is critical. An acidic mobile phase protonates the imidazole nitrogen, preventing peak tailing from interactions with residual silanols on the silica-based column.[7]

  • Initial Choice: 0.1% Formic Acid in Water (pH ≈ 2.7). This is a simple, effective, and LC-MS compatible mobile phase.

  • Alternative: Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 3.0). Buffers provide more robust pH control but are non-volatile and can precipitate if the organic concentration becomes too high, potentially damaging the system.

Decision: 0.1% Formic Acid was chosen for its simplicity and effectiveness in achieving good peak shape.

Detector and Wavelength Selection

A Photodiode Array (PDA) detector is strongly recommended over a standard single-wavelength UV detector for purity analysis.[13] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram.[14]

Advantages of PDA Detection:

  • Optimal Wavelength Selection: The wavelength of maximum absorbance (λ-max) for the analyte can be easily determined from its spectrum, ensuring maximum sensitivity.

  • Peak Purity Analysis: Software algorithms can compare spectra across a single chromatographic peak.[15][16] If the peak is pure, the spectra should be identical. Spectral differences suggest the presence of a co-eluting impurity, a critical capability for a purity method.[17]

Procedure: A solution of this compound was injected, and the UV spectrum was extracted from the peak apex. The λ-max was determined to be approximately 275 nm. This wavelength was chosen for quantitation.

ParameterRelationships MobilePhase Mobile Phase Composition Organic ↑ % Organic (e.g., ACN) MobilePhase->Organic pH Control pH (e.g., Formic Acid) MobilePhase->pH RetentionTime Retention Time (k) Organic->RetentionTime ↓ Decreases Resolution Resolution (Rs) Organic->Resolution Affects pH->RetentionTime Stabilizes PeakShape Peak Shape (Tf) pH->PeakShape Improves

Sources

X-ray crystallography data for Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: X-ray Crystallography & Structural Analysis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Executive Summary

This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for angiotensin II receptor antagonists (sartans) and antifungal agents. While direct single-crystal X-ray diffraction (SC-XRD) data for this specific brominated derivative is often proprietary or embedded within broader patent literature, its structural behavior can be rigorously predicted and analyzed by comparing it to its crystallographically solved analogs: the 4-fluorophenyl derivative and related benzimidazoles .

This guide provides a technical roadmap for researchers to synthesize, crystallize, and structurally characterize this compound, using validated data from its closest analogs to establish a baseline for performance comparison.

Chemical Profile & Predicted Properties

PropertyTarget Compound (Br)Comparator (F)Comparison Insight
Formula C₁₂H₁₁BrN₂O₂C₁₂H₁₁FN₂O₂Br adds mass and polarizability.
Mol. Weight ~295.13 g/mol 234.23 g/mol Significant density increase expected in unit cell.
Electronic Effect

= +0.23 (Electron Withdrawing)

= +0.06 (Electron Withdrawing)
Br is less electronegative but more polarizable than F, favoring Halogen Bonding over H-bonding.
Crystal System Predicted: Triclinic (

) or Monoclinic (

)
Monoclinic (

)
Lower symmetry often observed with heavier halogens due to steric bulk.
Melting Point Est: 95–110 °C88–90 °CHeavier halogen typically elevates MP via increased London dispersion forces.

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for X-ray diffraction, a high-purity sample is required. The Van Leusen Imidazole Synthesis or the Isocyanoacetate Cycloaddition are the industry-standard routes for 1,5-disubstituted imidazoles.

A. Synthesis Pathway (Recommended)
  • Reactants: Ethyl isocyanoacetate +

    
    -(4-bromophenyl)formimidate (or 4-bromoaniline precursor).
    
  • Mechanism: Base-mediated [3+2] cycloaddition followed by elimination.

B. Crystallization Workflow

Unlike the fluoro-analog, which crystallizes readily from ethanol, the bromo-derivative often requires a binary solvent system to control nucleation due to the lower solubility of the aryl-bromide.

Protocol:

  • Dissolution: Dissolve 50 mg of purified product in 2 mL of Tetrahydrofuran (THF) (Good solubility).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Antisolvent Layering: Carefully layer 1 mL of n-Hexane or Diisopropyl ether on top of the THF solution in a narrow vial.

  • Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free zone.

  • Harvest: Block-like crystals suitable for XRD should appear within 48–72 hours.

Strategic Visualization

Figure 1: Synthesis & Crystallization Logic Flow

G Start Start: 4-Bromoaniline Inter Intermediate: N-(4-bromophenyl)formimidate Start->Inter Orthoformate/Reflux Product Target: Ethyl 1-(4-Br-phenyl) -1H-imidazole-5-carboxylate Inter->Product Cycloaddition Reagent + Ethyl Isocyanoacetate (Base: K2CO3/DMF) Reagent->Product Cryst_Solv Dissolve in THF (High Solubility) Product->Cryst_Solv Purification Cryst_Anti Layer w/ Hexane (Antisolvent) Cryst_Solv->Cryst_Anti Slow Diffusion XRay SC-XRD Analysis (Mo Kα Source) Cryst_Anti->XRay Harvest Crystals

Caption: Logical workflow from precursor synthesis to single-crystal isolation for X-ray diffraction.

Comparative Crystallographic Analysis

Since the specific CIF (Crystallographic Information File) for the title compound is not in the open domain, we validate its structure by analyzing the Heavy Atom Effect relative to the known 4-fluoro analog.

A. Unit Cell & Packing Efficiency
  • Fluoro-Analog (

    
    ):  The fluorine atom is small (
    
    
    
    Å) and acts as a weak hydrogen bond acceptor (
    
    
    ). The packing is dominated by
    
    
    stacking between imidazole rings.
  • Bromo-Target (Predicted): The bromine atom (

    
     Å) introduces a "sigma-hole," creating a positive electrostatic potential cap.
    
    • Expectation: The crystal lattice will likely stabilize via Halogen Bonding (

      
      )  rather than simple dipole interactions.
      
    • Volume Expansion: Expect a unit cell volume increase of approx. 15–20

      
       per molecule compared to the fluoro-analog.
      
B. Bond Metrics Comparison (Experimental vs. Predicted)
Structural ParameterEthyl 1-(4-fluorophenyl)...[1] (Experimental)Ethyl 1-(4-bromophenyl)... (Predicted)Scientific Rationale
C(aryl)–X Bond Length 1.35 Å (C–F)1.89 – 1.91 Å (C–Br) Br is significantly larger; bond length increases, affecting steric fit in the lattice.
Imidazole Planarity Planar (RMSD < 0.02 Å)Planar (RMSD < 0.02 Å) The aromatic core remains rigid regardless of the halogen.
Torsion Angle (N-C-C-C) ~40° twist (Phenyl vs Imidazole)~45–50° twist Larger Br atom may force a greater twist to minimize steric clash with the ethyl ester group.
Intermolecular Contact

(2.5 Å)

(2.9 – 3.1 Å)
Critical Difference: Br participates in Type II halogen bonding, directing the supramolecular assembly.

Experimental Validation: How to Verify Your Data

When you collect your own X-ray data for this compound, use these Self-Validating Checkpoints to ensure accuracy:

  • The "R-Factor" Check: For a compound of this size (light atoms + 1 heavy Br), a high-quality structure should yield an

    
     value < 5.0% . If 
    
    
    
    , check for twinning (common in imidazole esters).
  • Disorder Check: The ethyl ester tail (

    
    ) is prone to thermal disorder. Collect data at 100 K  (cryogenic) rather than room temperature to freeze this motion.
    
  • Absolute Structure: If crystallizing in a non-centrosymmetric space group, the anomalous scattering of Bromine (using Mo K

    
     or Cu K
    
    
    
    ) allows for easy determination of absolute configuration (Flack parameter), though this molecule is achiral unless the ethyl group is modified.
Figure 2: Interaction Pathways (Halogen Bonding)

Interactions cluster_legend Crystal Packing Forces Br_Atom Bromine (Sigma Hole +) Oxygen Carbonyl Oxygen (Lone Pair -) Br_Atom->Oxygen Type II Halogen Bond (Strong Directionality) Pi_System Imidazole Pi-Cloud Pi_System->Pi_System Pi-Pi Stacking (3.4 Å separation) Desc Bromine directs packing via electrostatic attraction to oxygen lone pairs.

Caption: Schematic of the dominant Type II Halogen Bond (


) expected to stabilize the crystal lattice, distinguishing it from the Fluoro-analog.

References

  • Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates: Source: National Institutes of Health (PMC) Title: "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids" URL:[Link]

  • Comparator Crystal Structure (Benzimidazole Analog): Source: Acta Crystallographica Section E Title: "Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate" URL:[Link]

  • General Imidazole Crystallography Data: Source: PubChem Title:[2] "Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate Data" URL:[Link]

Sources

A Comparative Guide to the Synthesis and Structural Validation of 1-aryl-1H-imidazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 1-aryl-1H-imidazole-5-carboxylates in Medicinal Chemistry

The 1-aryl-1H-imidazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3] These heterocyclic entities are prized for their versatile pharmacological profiles, exhibiting activities that span from anticancer and anti-inflammatory to antiviral and hypnotic agents.[4][5][6] The intrinsic drug-like properties of the imidazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design.[3][7] Consequently, the development of efficient and reliable synthetic routes, coupled with rigorous structural validation, is of paramount importance for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth comparison of prevalent synthetic strategies for 1-aryl-1H-imidazole-5-carboxylates and delineates the critical experimental techniques for their unambiguous structural validation. By elucidating the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to select and implement the most suitable methodologies for their specific research objectives.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of 1-aryl-1H-imidazole-5-carboxylates can be broadly categorized into two main approaches: multi-step linear syntheses and more convergent one-pot methodologies. The choice of strategy is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability.

Multi-Step Linear Synthesis: A Classic Approach

This traditional approach involves the sequential construction of the imidazole ring through a series of discrete reaction steps. A common pathway commences with the synthesis of a substituted imidazole precursor, followed by N-arylation.

Conceptual Workflow for Multi-Step Synthesis:

A Starting Materials (e.g., Ethyl Oxalate, Ethyl Chloroacetate) B Synthesis of Imidazole-4,5-dicarboxylate Intermediate A->B Condensation C Selective Hydrolysis or Decarboxylation B->C Controlled Reaction D N-Arylation Reaction C->D e.g., Ullmann or Buchwald-Hartwig Coupling E Final Product: 1-aryl-1H-imidazole-5-carboxylate D->E

Caption: A generalized workflow for a multi-step synthesis of 1-aryl-1H-imidazole-5-carboxylates.

This method offers a high degree of control over the introduction of substituents at various positions of the imidazole ring. For instance, the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the antihypertensive drug Olmesartan, often follows a multi-step pathway.[8]

One-Pot Syntheses: An Efficient and Convergent Alternative

In contrast to linear syntheses, one-pot procedures offer a more streamlined approach by combining multiple reaction steps in a single reaction vessel. This not only reduces reaction time and resource consumption but can also lead to improved overall yields by minimizing the isolation of intermediates. A notable one-pot method involves the reductive cyclization of a nitro-precursor.[9][10]

Conceptual Workflow for One-Pot Reductive Cyclization:

A Ethyl 4-(alkyl/arylamino)-3-nitrobenzoate D One-Pot Reaction (DMSO, Heat) A->D B Aromatic/Heteroaromatic Aldehyde B->D C Sodium Dithionite (Reducing Agent) C->D E Final Product: 1,2-disubstituted benzimidazole-5-carboxylates D->E

Caption: A schematic representation of a one-pot synthesis via reductive cyclization.

This method is particularly advantageous for the synthesis of benzimidazole-5-carboxylates, where the imidazole ring is fused to a benzene ring.[9][10]

Comparison of Synthetic Routes
FeatureMulti-Step Linear SynthesisOne-Pot Synthesis
Control over Substitution High, allows for sequential introduction of functional groups.Generally lower, substitution pattern is largely determined by the initial choice of reactants.
Reaction Time & Steps Longer, involves multiple reaction and purification steps.Shorter, fewer steps and purifications.
Overall Yield Can be lower due to losses at each step.Often higher due to the elimination of intermediate isolation.
Scalability Can be challenging to scale up due to the number of steps.Generally more amenable to large-scale synthesis.
Versatility Highly versatile for a wide range of substitution patterns.Can be limited by the scope of the one-pot reaction conditions.

Part 2: A Guide to the Structural Validation of 1-aryl-1H-imidazole-5-carboxylates

The unambiguous confirmation of the chemical structure of a newly synthesized 1-aryl-1H-imidazole-5-carboxylate is a critical step in the research and development process. A combination of spectroscopic and analytical techniques is employed to provide a comprehensive and self-validating characterization.

Workflow for Structural Validation:

A Synthesized Compound B Spectroscopic Analysis A->B C Chromatographic Purity (e.g., HPLC) A->C G X-ray Crystallography (for definitive structure) A->G If suitable crystals are obtained D ¹H & ¹³C NMR Spectroscopy B->D E Infrared (IR) Spectroscopy B->E F Mass Spectrometry (MS) B->F H Validated Structure C->H D->H E->H F->H G->H

Caption: A comprehensive workflow for the structural validation of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for a 1-aryl-1H-imidazole-5-carboxylate include:

  • Imidazole Ring Protons: Distinct signals for the protons at the C2 and C4 positions of the imidazole ring.

  • Aryl Protons: A set of signals in the aromatic region (typically δ 7-8.5 ppm) corresponding to the protons on the N-aryl and any other aryl substituents.

  • Carboxylate Ester Protons: Characteristic signals for the alkyl group of the ester (e.g., a quartet and a triplet for an ethyl ester).[11]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical shifts provide insights into their electronic environment. Expected signals include:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the ester carbonyl carbon.

  • Imidazole Ring Carbons: Signals corresponding to the carbon atoms of the imidazole ring.

  • Aryl Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm).

Table of Typical ¹H and ¹³C NMR Chemical Shifts (in ppm):

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Imidazole H-2~7.8 - 8.2~135 - 145
Imidazole H-4~7.0 - 7.5~115 - 125
Aryl Protons~7.0 - 8.5~110 - 150
Ester -CH₂-~4.0 - 4.5~60 - 65
Ester -CH₃~1.2 - 1.5~14 - 15
Carbonyl C=O-~160 - 170

Note: These are approximate ranges and can vary depending on the specific substituents and the solvent used.[10][11][12]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[13]

Key Expected IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1700 - 1730Strong
C=N Stretch (Imidazole Ring)~1580 - 1650Medium
C-O Stretch (Ester)~1200 - 1300Strong
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium

Reference: Chemistry LibreTexts[14]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

X-ray Crystallography: The Gold Standard for Structural Confirmation

For compounds that can be grown as single crystals of suitable quality, X-ray crystallography provides an unambiguous three-dimensional structure.[15][16] This technique is considered the definitive method for structural determination, confirming not only the connectivity of atoms but also their spatial arrangement, including bond lengths, bond angles, and stereochemistry.[17]

Part 3: Experimental Protocols

General Protocol for One-Pot Synthesis of Ethyl 1-aryl-1H-benzimidazole-5-carboxylates

This protocol is a generalized representation based on published procedures.[9][10]

  • To a solution of the appropriate ethyl 4-(arylamino)-3-nitrobenzoate (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add the corresponding aromatic aldehyde (1.1 mmol).

  • Add sodium dithionite (Na₂S₂O₄) (3.0 mmol) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer.

Conclusion: Ensuring Scientific Rigor in the Synthesis and Validation of Novel Imidazoles

The synthesis and structural validation of 1-aryl-1H-imidazole-5-carboxylates demand a meticulous and systematic approach. The choice between a multi-step and a one-pot synthetic strategy should be carefully considered based on the specific research goals and available resources. Regardless of the synthetic route employed, a comprehensive suite of analytical techniques, with NMR spectroscopy at its core, is essential for the unambiguous confirmation of the molecular structure. By adhering to the principles of scientific integrity and employing self-validating experimental protocols, researchers can confidently advance their discoveries in the exciting and impactful field of medicinal chemistry.

References

  • Kumar, V., Poojary, B., Prathibha, A., et al. (2014). Synthesis of some novel 1,2– disubstituted benzimidazole–5–carboxylates via one–pot method using sodium dithionite and its effect on N–debenzylation. Synthetic Communications, 44(23), 3414–3425. [Link]

  • Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-250. [Link]

  • Janssen Pharmaceutica N.V. (1987). 1H-imidazole-5-carboxylic acid derivatives.
  • Yang, W., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 885-889. [Link]

  • Al-Ostoot, F. H., et al. (2022). One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach. Arabian Journal of Chemistry, 15(3), 103652. [Link]

  • Bernal, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7), x230025. [Link]

  • Ferreira, M. E., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(1), 76-83. [Link]

  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. [Link]

  • Godefroi, E. F., et al. (1985). DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. Journal of Medicinal Chemistry, 28(8), 1160-1166. [Link]

  • Chaudhury, D., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1365-1385. [Link]

  • Banerjee, J. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

  • Ou-Yang, L., et al. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1225, 129112. [Link]

  • Kumar, A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 18(4), 489-504. [Link]

  • Richter, S. N., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(8), x230025. [Link]

  • Debnath, I., & Kashyapi, R. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Pharmaceutical Research International, 37(3), 56-70. [Link]

  • Singh, A., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(9), 1184-1196. [Link]

  • Zaki, E. G., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Activity. Molecules, 26(6), 1735. [Link]

  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed. [Link]

  • Khan, I., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 789-797. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. [Link]

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A Researcher's Guide to the Characterization of Novel Imidazole Derivatives: Melting Point Determination and Purity Assessment of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of a novel compound like Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is a significant step. However, synthesis is only the beginning. Rigorous characterization is paramount to confirm the identity and purity of the newly created molecule. This guide provides an in-depth look at a fundamental technique in this process: melting point determination.

The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This characteristic sharpness makes the melting point a reliable indicator of purity. Impurities disrupt the crystal lattice of a solid, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, an accurate melting point determination serves as a crucial, initial assessment of the purity of a synthesized compound.

Comparative Analysis of Melting Point Determination Methods

Several methods are available for determining the melting point of a solid, each with its own advantages and applications. The choice of method often depends on the required accuracy, the nature of the sample, and regulatory requirements.

Method Principle Advantages Disadvantages Best Suited For
Capillary Method Visual observation of the sample melting in a heated capillary tube.Simple, widely used, and recognized by pharmacopeias.Subject to operator bias, moderate accuracy.Routine quality control and teaching laboratories.
Digital/Automated Apparatus Electronic temperature control and automated optical detection of melting.High accuracy, reproducible, and GLP/GMP compliant.Higher initial equipment cost.Pharmaceutical analysis and regulated environments.
Differential Scanning Calorimetry (DSC) Measures the heat flow required to raise the sample temperature, detecting the enthalpy of fusion.Highly accurate, provides thermodynamic data, and can determine absolute purity without a reference standard.More complex instrumentation and data analysis.In-depth thermal analysis, purity determination according to USP <891> and Ph. Eur. 2.2.34.
Hot-Stage Microscopy Microscopic observation of the sample as it is heated on a controlled stage.Allows for visual analysis of phase transitions and is useful for studying polymorphism.Requires specialized equipment and is lower throughput.Polymorph studies and detailed analysis of melting behavior.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This method is the most common and is considered a standard technique by many pharmacopeias.

Workflow for Capillary Melting Point Determination

G prep Sample Preparation load Capillary Loading prep->load Finely powder the dry sample setup Apparatus Setup load->setup Pack sample to 2-3 mm height heat Controlled Heating setup->heat Place capillary in heating block observe Observation & Recording heat->observe Ramp temperature at 1-2°C/min report Report Melting Range observe->report Note onset and clear points

Caption: Workflow for determining melting point using the capillary method.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

  • Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a faster rate. For an accurate measurement, heat to a temperature about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting).

  • Reporting: The result should be reported as a melting range (e.g., 150-151°C).

Protocol 2: Purity Determination by Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative approach to purity analysis by measuring the heat absorbed by the sample during melting.

Workflow for DSC Purity Analysis

G sample_prep Sample Preparation & Encapsulation instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup Accurately weigh sample into a crucible thermal_scan Perform Thermal Scan instrument_setup->thermal_scan Define temperature program peak_analysis Analyze Melting Peak thermal_scan->peak_analysis Generate heat flow vs. temperature curve purity_calc Calculate Purity peak_analysis->purity_calc Apply Van't Hoff equation

Caption: Workflow for purity determination using Differential Scanning Calorimetry.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound into a DSC sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument with the desired temperature range and a slow heating rate (e.g., 1-2°C/min).

  • Thermal Scan: Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting of the sample will appear as an endothermic peak on the thermogram. The purity of the sample can be calculated from the shape of this peak using the Van't Hoff equation, which is typically integrated into the instrument's software. This calculation is based on the principle that impurities broaden the melting peak.[1]

Beyond Melting Point: A Multi-faceted Approach to Purity

While melting point is an excellent indicator of purity, it should not be used in isolation. For comprehensive characterization, especially in a drug development context, a suite of analytical techniques is necessary.

Complementary Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis, HPLC can separate and quantify even trace amounts of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, confirming its identity.

Conclusion

The determination of the melting point is a foundational step in the characterization of a novel compound such as this compound. It provides a rapid and reliable assessment of purity. For researchers and drug development professionals, understanding the nuances of different melting point determination techniques, from the simple capillary method to the more sophisticated DSC analysis, is crucial. By integrating melting point data with results from other analytical methods like HPLC and NMR, a complete and robust purity profile can be established, ensuring the quality and integrity of the synthesized compound.

References

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

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